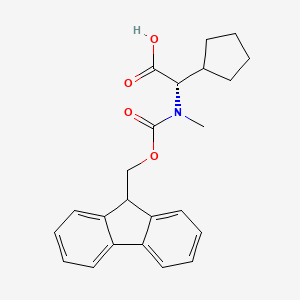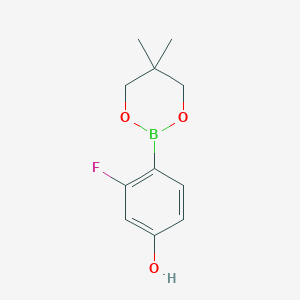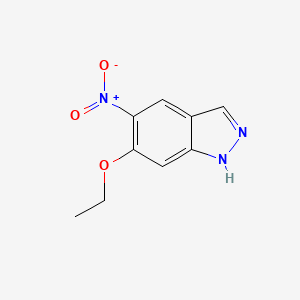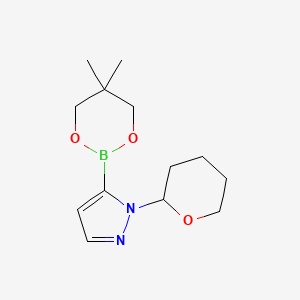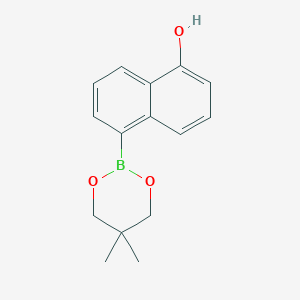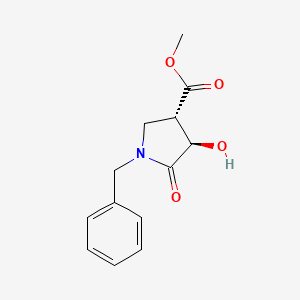
1,2-Bis(fluoren-9-yl)ethane
説明
1,2-Bis(fluoren-9-yl)ethane (BFE) is a small organic molecule that has been studied for its potential use in a variety of scientific applications. BFE is a symmetrical, planar molecule composed of two fluoren-9-yl groups connected by an ethane bridge. It has a melting point of 130°C and a boiling point of 270°C. BFE is a highly stable molecule and is insoluble in water, but is soluble in organic solvents such as methanol, ethanol, and acetone.
科学的研究の応用
1,2-Bis(fluoren-9-yl)ethane has been studied for its potential use in a variety of scientific research applications. 1,2-Bis(fluoren-9-yl)ethane has been used in the synthesis of polymers, as a reagent for the synthesis of organic compounds, as an additive to lubricants, as a fluorescent dye, and as a molecular switch. 1,2-Bis(fluoren-9-yl)ethane has also been studied for its potential use in the development of new materials for use in nanotechnology.
作用機序
The mechanism of action of 1,2-Bis(fluoren-9-yl)ethane is not well understood. It is thought that 1,2-Bis(fluoren-9-yl)ethane may act as a Lewis acid, with the fluoren-9-yl groups acting as electron-withdrawing groups. This could lead to the formation of a complex between 1,2-Bis(fluoren-9-yl)ethane and other molecules, leading to the formation of new compounds. 1,2-Bis(fluoren-9-yl)ethane may also act as a catalyst, accelerating the rate of reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(fluoren-9-yl)ethane are not well understood. 1,2-Bis(fluoren-9-yl)ethane has been found to be non-toxic in animal studies, and has not been found to cause any adverse effects in humans. However, further studies are needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use.
実験室実験の利点と制限
1,2-Bis(fluoren-9-yl)ethane has several advantages for use in laboratory experiments. 1,2-Bis(fluoren-9-yl)ethane is a highly stable molecule, making it suitable for use in long-term experiments. 1,2-Bis(fluoren-9-yl)ethane is also soluble in organic solvents, making it easy to use in a variety of experiments. 1,2-Bis(fluoren-9-yl)ethane is also relatively inexpensive, making it a cost-effective choice for laboratory experiments.
One limitation of 1,2-Bis(fluoren-9-yl)ethane is that it is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 1,2-Bis(fluoren-9-yl)ethane is a relatively small molecule, making it difficult to use in experiments requiring large amounts of material.
将来の方向性
There are several potential future directions for research on 1,2-Bis(fluoren-9-yl)ethane. 1,2-Bis(fluoren-9-yl)ethane could be used in the development of new materials for use in nanotechnology. 1,2-Bis(fluoren-9-yl)ethane could also be used in the synthesis of polymers, or as a reagent for the synthesis of organic compounds. Additionally, 1,2-Bis(fluoren-9-yl)ethane could be used as a fluorescent dye, or as a molecular switch. Further research is needed to determine the safety of 1,2-Bis(fluoren-9-yl)ethane for human use, as well as to explore its potential applications.
特性
IUPAC Name |
9-[2-(9H-fluoren-9-yl)ethyl]-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZVLRUVQUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(9-fluorenyl)ethane | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



